tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate: is a chemical compound with the molecular formula C10H19NO3 . It is a derivative of carbamate featuring a tert-butyl group and a cyclopropyl ring with a hydroxymethyl substituent. This compound is of interest in various scientific research applications due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate typically involves the following steps:
Preparation of Cyclopropylamine: : Cyclopropylamine can be synthesized through the reduction of cyclopropanone.
Hydroxymethylation: : Cyclopropylamine is then reacted with formaldehyde to introduce the hydroxymethyl group, forming 1-(hydroxymethyl)cyclopropylamine.
Esterification: : The resulting amine is esterified with tert-butyl chloroformate to produce the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate: can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: : The carbamate group can be reduced to an amine.
Substitution: : The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major product is the corresponding amine.
Substitution: : The major products depend on the specific nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate: can be compared with other carbamate derivatives and cyclopropyl-containing compounds. Similar compounds include:
Cyclopropylcarbamate derivatives: : These compounds share the cyclopropyl ring but may have different substituents.
Tert-butyl carbamate derivatives: : These compounds have the tert-butyl group but differ in the cyclopropyl ring structure.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
1999916-24-3 |
---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.